2,3-Difluorofumaramide
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Overview
Description
2,3-Difluorofumaramide is an organic compound with the molecular formula C4H4F2N2O2 It is a derivative of fumaramide, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorofumaramide typically involves the fluorination of fumaramide. One common method is the reaction of fumaramide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorofumaramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction could produce difluorinated amines .
Scientific Research Applications
2,3-Difluorofumaramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine atoms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluorofumaramide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Difluorobenzamide: Similar in structure but with a benzene ring instead of a fumaric acid backbone.
2,3-Difluoroaniline: Contains an amino group instead of an amide group.
2,3-Difluoropyridine: A pyridine derivative with fluorine atoms at the 2 and 3 positions.
Uniqueness: 2,3-Difluorofumaramide is unique due to its specific substitution pattern and the presence of both amide and fluorine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H4F2N2O2 |
---|---|
Molecular Weight |
150.08 g/mol |
IUPAC Name |
(E)-2,3-difluorobut-2-enediamide |
InChI |
InChI=1S/C4H4F2N2O2/c5-1(3(7)9)2(6)4(8)10/h(H2,7,9)(H2,8,10)/b2-1+ |
InChI Key |
IPEBJQWRFUWGMS-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(=O)N)\F)(\C(=O)N)/F |
Canonical SMILES |
C(=C(C(=O)N)F)(C(=O)N)F |
Origin of Product |
United States |
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